3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide
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Overview
Description
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide involves several steps, including the formation of the isoindoloquinazolinone core and subsequent functionalization. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce different isoindoloquinazolinone analogs.
Scientific Research Applications
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride
- (6aR,11aR)-9,10-Dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol
- 1,3,11-Trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
Uniqueness
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C26H23N3O6/c1-34-20-12-11-18-22(23(20)35-2)26(33)29-19-6-4-3-5-17(19)25(32)28(24(18)29)14-13-21(31)27-15-7-9-16(30)10-8-15/h3-12,24,30H,13-14H2,1-2H3,(H,27,31) |
InChI Key |
FZPMYVCLJUYLBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC=C(C=C5)O)OC |
Origin of Product |
United States |
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